{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine
Brand Name: Vulcanchem
CAS No.: 1016673-84-9
VCID: VC7594649
InChI: InChI=1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3
SMILES: CC1CCC(CC1)OC2=NC=CC(=C2)CN
Molecular Formula: C13H20N2O
Molecular Weight: 220.316

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine

CAS No.: 1016673-84-9

Cat. No.: VC7594649

Molecular Formula: C13H20N2O

Molecular Weight: 220.316

* For research use only. Not for human or veterinary use.

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine - 1016673-84-9

Specification

CAS No. 1016673-84-9
Molecular Formula C13H20N2O
Molecular Weight 220.316
IUPAC Name [2-(4-methylcyclohexyl)oxypyridin-4-yl]methanamine
Standard InChI InChI=1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3
Standard InChI Key BEMYFGFNLBSDKS-UHFFFAOYSA-N
SMILES CC1CCC(CC1)OC2=NC=CC(=C2)CN

Introduction

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is an organic compound characterized by its complex molecular structure, which includes a pyridine ring substituted with a methanamine group and a 4-methylcyclohexyl group connected via an oxygen atom. This compound falls under the category of amines, specifically as a pyridine derivative, and has potential applications in medicinal chemistry and materials science.

Chemical Reactions:

  • Oxidation: Can lead to the formation of oximes or nitriles.

  • Nucleophilic Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Synthesis and Industrial Production

The synthesis of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine typically involves two main steps. In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. The use of catalysts can enhance reaction rates, while automated systems facilitate scalability.

Synthesis Steps:

  • Initial Reaction: Formation of the pyridine core.

  • Substitution Reaction: Introduction of the 4-methylcyclohexyl group via an ether linkage.

Applications and Biological Activity

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine has several significant applications due to its unique structure. It can interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting various biological processes.

Potential Applications:

  • Medicinal Chemistry: Potential therapeutic effects through enzyme or receptor modulation.

  • Materials Science: Unique properties may contribute to novel materials development.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamineContains an ether linkageAlters steric and electronic properties
(4-Methylcyclohexyl)(pyridin-3-yl)methanamineDifferent position of the pyridine nitrogenPotential anti-inflammatory effects
{2-[(4-Cyclohexyl)oxy]pyridin-4-YL}methanamineLacks methyl substitution on cyclohexaneMay exhibit different biological activities

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